molecular formula C25H36O8 B2766219 Chagreslactone CAS No. 799269-22-0

Chagreslactone

カタログ番号 B2766219
CAS番号: 799269-22-0
分子量: 464.555
InChIキー: HDDNZVWBRRAOGK-QVANJIRPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chagreslactone is an organic compound used for research related to life sciences . It’s a minor constituent isolated from the leaves of Myrospermum frutescens .


Molecular Structure Analysis

This compound, along with other compounds like Chagresnol and 6beta,18-diacetoxycassan-13,15-diene, possess cassane skeletons . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the available resources. Typically, such properties would include things like density, color, hardness, melting and boiling points, and electrical conductivity .

科学的研究の応用

Molecular Structure and Applications in Disease Treatment

  • Molecular Structure and Natural Derivation : Chagreslactone, identified in the leaves of Myrospermum frutescens, is a cassane skeleton diterpene. Its molecular structure and stereochemistry were elucidated using NMR, UV, IR, and MS spectroscopy. This compound was investigated for potential activities against Chagas's disease (Torres-Mendoza et al., 2004).

Chaperone Therapy and Disease Management

  • Chaperone Therapy for Lysosomal Diseases : Chaperone therapy is a novel approach for treating lysosomal diseases, where small-molecule chaperones stabilize mutant enzymes, enhancing their stability and correcting their conformation. This therapeutic strategy has shown potential for diseases like Fabry disease, GM1-gangliosidosis, and Gaucher disease, where it could improve the bioavailability of drugs and patient quality of life (Parenti et al., 2014).
  • Chaperones in Protein Folding and Proteostasis : Molecular chaperones play a crucial role in protein folding and maintaining proteostasis. They guide the folding, intracellular disposition, and proteolytic turnover of key cell growth and survival regulators. Disruption in proteostasis is linked to aging and degenerative diseases (Kim et al., 2013).
  • Chaperone Therapies for Protein Misfolding Diseases : Emerging chaperone therapies are developed to treat protein misfolding diseases. This includes lysosomal diseases where unstable mutant enzyme proteins are stabilized by chemical chaperones, enhancing enzyme activity and correcting pathophysiology (Suzuki, 2014).

Chaperone Therapy in Metabolic Diseases

  • Impact on Type 1 Diabetes : The study of a humanised CD3-antibody, ChAglyCD3, showed that its treatment in type 1 diabetic patients can suppress the rise in insulin requirements, depending on their age and initial residual beta cell function. This finding helps in defining inclusion criteria for prevention trials in type 1 diabetes (Keymeulen et al., 2010).

将来の方向性

The future directions of Chagreslactone research are not explicitly mentioned in the available resources. Given its use in life sciences research , it’s likely that future studies will continue to explore its properties and potential applications in various biological contexts.

特性

IUPAC Name

[(4R,4aR,5S,6R,6aS,7R,10aR,11aS,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17-,19-,20+,21+,22-,23-,24+,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNZVWBRRAOGK-LQDYNQSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)OC)[C@]4(CCC[C@@]([C@@H]4[C@@H]([C@@H]2O)OC(=O)C)(C)COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。